molecular formula C6H10BrNO B8360270 2-(2-Bromoethoxy)-2-methylpropanenitrile

2-(2-Bromoethoxy)-2-methylpropanenitrile

Cat. No.: B8360270
M. Wt: 192.05 g/mol
InChI Key: JPTNGXOAVUZFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromoethoxy)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C6H10BrNO and its molecular weight is 192.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

2-(2-bromoethoxy)-2-methylpropanenitrile

InChI

InChI=1S/C6H10BrNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3

InChI Key

JPTNGXOAVUZFKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)OCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Dichloromethane (42 mL) and tin tetrachloride (64.9 g, 249 mmol) were added to a 250 mL round bottom flask equipped with a magnetic stirrer, temperature probe, condenser and Argon inlet-outlet. The mixture was cooled to 0-5° C. Acetone cyanohydrin (21.2 g, 249 mmol) was added over 15 min, followed by slow addition of 2-bromoethanol (46.69 g, 373.6 mmol). The reaction mixture was stirred at 20-25° C. for 22 h. The mixture was cooled to 0-5° C., diluted with water (148 mL), and extracted with dichloromethane (3×64 mL). The combined CH2Cl2 extracts were dried (MgSO4), filtered and concentrated under vacuum to afford the crude product as a yellow liquid. The material was purified by vacuum distillation (10 mm Hg) using a Vigreux column. The fraction boiling between 75-85° C. was collected to afford 2-(2-Bromoethoxy)-2-methylpropanenitrile as a colorless oil (15.09 g).
Quantity
42 mL
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reactant
Reaction Step One
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tin tetrachloride
Quantity
64.9 g
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21.2 g
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46.69 g
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reactant
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Quantity
148 mL
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Reaction Step Four

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